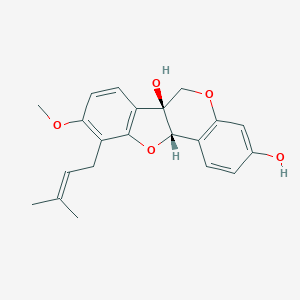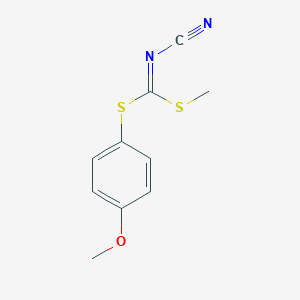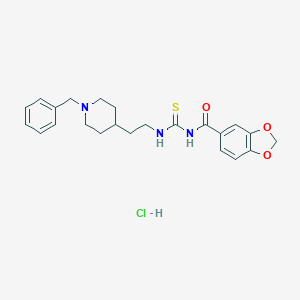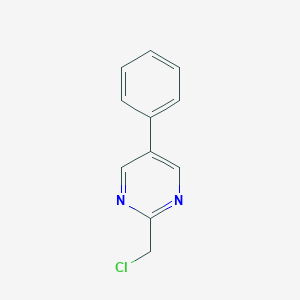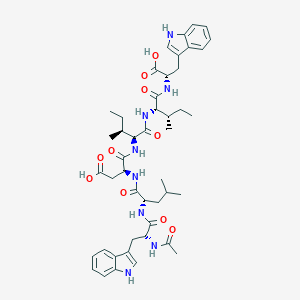
羟基酪醇乙酸酯
描述
Hydroxytyrosol Acetate (HTy-Ac) is a polyphenolic compound found in extra virgin olive oil (EVOO). It exhibits antioxidant and anti-inflammatory effects . It is a derivative of Hydroxytyrosol, an organic compound with the formula (HO)2C6H3CH2CH2OH .
Synthesis Analysis
A biomimetic approach has been established to synthesize Hydroxytyrosol from the hydroxylation of Tyrosol. The EDTA-Fe 2+ coordination complex served as an active center to simulate Tyrosine Hydroxylase. H2O2 and Ascorbic Acid were used as oxygen donor and hydrogen donor, respectively .
Molecular Structure Analysis
Hydroxytyrosol Acetate has a similar molecular structure to Hydroxytyrosol, which could trigger a diverse cellular response .
Chemical Reactions Analysis
Hydroxytyrosol can be produced from Tyrosol via a biomimetic hydroxylation system. The biomimetic system displayed analogous component, structure, and activity with Tyrosine Hydroxylase .
Physical And Chemical Properties Analysis
Hydroxytyrosol Acetate has a molecular weight of 196.20 and a chemical formula of C10H12O4 . It is soluble in DMSO .
科学研究应用
Functional Foods and Dietary Supplements
Hydroxytyrosol Acetate has been explored for its use in functional foods and dietary supplements due to its antioxidant properties . It is derived from olives and olive oil by-products, which are rich in phenolic compounds. The European Food Safety Authority (EFSA) has recognized the health benefits of Hydroxytyrosol, which supports the application of its acetate form in food products. This includes its use in edible oils, beverages, bakery products, and animal-based foods like meat and dairy products .
Antioxidant Activity
Despite Hydroxytyrosol Acetate exhibiting less antioxidant activity than Hydroxytyrosol, it still plays a significant role in scavenging free radicals. The acetate group in the ester may reduce the scavenging effect of the hydroxyl groups, but it continues to contribute to the overall antioxidant capacity .
Cardiovascular Health
Hydroxytyrosol Acetate has been shown to inhibit platelet aggregation in rats, which is an important factor in cardiovascular health . This suggests potential applications in preventing cardiovascular comorbidities and enhancing heart health through dietary intervention.
Biotechnological Production
The biotechnological synthesis of Hydroxytyrosol Acetate is an area of growing interest. Advances in genetic and metabolic engineering have led to improved yields and sustainable production methods. This not only benefits the food industry but also opens up possibilities in pharmaceuticals and nutraceuticals due to the compound’s diverse health implications .
Cosmeceutical Industry
The bioavailability of Hydroxytyrosol Acetate is a key factor in its application in the cosmeceutical industry. Its properties can be harnessed for skin care products, leveraging its antioxidant activity to protect against environmental stressors .
Cell Culture Stabilization
Incorporating Hydroxytyrosol Acetate into cell culture media can bring stability to the cultivated cell environments. This is crucial for controlling activity and supporting cell productivity, isolation, and identification in various research and industrial applications .
作用机制
Target of Action
Hydroxytyrosol Acetate (HT-AC) is a natural polyphenolic compound found in olive oil. It primarily targets the HDAC11 protein . HDAC11 is involved in the regulation of inflammation and cell death, particularly in the context of cardiovascular diseases .
Mode of Action
HT-AC interacts with its target, HDAC11, by down-regulating its expression . This interaction results in the inhibition of a form of programmed inflammatory cell death known as pyroptosis . Pyroptosis is suggested to be involved in the process of atherosclerosis . HT-AC also exhibits anti-inflammatory effects .
Biochemical Pathways
HT-AC affects the HDAC11 signaling pathway . By down-regulating HDAC11, HT-AC inhibits pyroptosis, thereby exerting an anti-inflammatory effect . In nature, HT originates during the hydrolysis of the secoiridoid compound oleuropein during the ripening, storage, and processing of olives .
Pharmacokinetics
The pharmacokinetics of HT-AC are influenced by the food matrix in which it is incorporated . The oily nature of the matrix, such as in extra virgin olive oil, can enhance the bioavailability of HT-AC . HT-AC is rapidly absorbed, with maximum plasma concentrations reached within 30 minutes of oral intake .
Result of Action
The primary result of HT-AC’s action is the prevention of vascular endothelial pyroptosis through the down-regulation of the HDAC11 related signaling pathway in atherosclerosis . This leads to the alleviation of atherosclerotic lesions and the inhibition of inflammation . HT-AC also has the potential to counteract oxidative stress, inflammation, vascular aging, and arterial stiffness .
Action Environment
The action of HT-AC is influenced by the environment in which it is incorporated. The food matrix, particularly if it is oily in nature, can significantly impact the absorption and bioavailability of HT-AC . For instance, extra virgin olive oil has been identified as the best matrix for HT-AC .
安全和危害
未来方向
Hydroxytyrosol Acetate has been found to have beneficial health effects, including antioxidant, anti-inflammatory, and anticancer properties . More studies are needed to validate these health claims and to explore potential uses of this compound in supplements, nutraceutical foods, or topical formulations .
属性
IUPAC Name |
2-(3,4-dihydroxyphenyl)ethyl acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O4/c1-7(11)14-5-4-8-2-3-9(12)10(13)6-8/h2-3,6,12-13H,4-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGJGLFPNIZXRLV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCCC1=CC(=C(C=C1)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30219108 | |
| Record name | Hydroxytyrosol acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30219108 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Hydroxytyrosol Acetate | |
CAS RN |
69039-02-7 | |
| Record name | Hydroxytyrosol acetate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069039027 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Hydroxytyrosol acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30219108 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | HYDROXYTYROSOL ACETATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4CYK1K4VJ1 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does hydroxytyrosol acetate exert its anti-inflammatory effects?
A1: Research suggests HT-AC combats inflammation through multiple pathways. In a study using human umbilical vein endothelial cells (HUVECs), HT-AC was found to inhibit the TNF-α signaling pathway, a key player in inflammation []. Additionally, it suppressed the activation of NF-κB, MAPKs, and the JAK-STAT pathway in a murine model of collagen-induced arthritis []. These pathways are implicated in the production of pro-inflammatory cytokines, suggesting HT-AC's ability to dampen the inflammatory cascade.
Q2: What is the role of HDAC11 in the protective effects of HT-AC against atherosclerosis?
A2: HT-AC has shown promise in mitigating atherosclerosis by inhibiting vascular endothelial cell pyroptosis, a form of programmed cell death linked to inflammation. Studies suggest HT-AC achieves this by downregulating HDAC11, a histone deacetylase []. Molecular docking and drug affinity responsive target stability (DARTS) studies further support the interaction between HT-AC and HDAC11, suggesting HDAC11 as a potential target for HT-AC's beneficial effects [].
Q3: Can hydroxytyrosol acetate protect red blood cells from oxidative damage?
A3: Yes, research indicates that HT-AC, along with other hydroxytyrosol metabolites, can protect red blood cells from oxidative damage caused by free radicals [, ]. Notably, the presence of a free phenolic hydroxyl group was found to be crucial for this protective effect []. This finding underscores the importance of specific structural features in dictating HT-AC's antioxidant activity.
Q4: Does hydroxytyrosol acetate impact amyloid-β peptide aggregation?
A4: In vitro studies demonstrate that HT-AC, at a concentration of 0.62 mM, can completely inhibit amyloid-β peptide aggregation, a hallmark of Alzheimer's disease []. This finding, supported by in vivo studies using a Caenorhabditis elegans model, highlights the potential of HT-AC as a neuroprotective agent [].
Q5: What is the molecular formula and weight of hydroxytyrosol acetate?
A5: Hydroxytyrosol acetate has a molecular formula of C10H12O4 and a molecular weight of 196.20 g/mol.
Q6: Does the position of the hydroxyl group on the aromatic ring influence the antioxidant activity of hydroxytyrosol derivatives?
A7: Quantum chemical calculations suggest that hydroxytyrosol derivatives with a hydroxyl group at position four of the aromatic ring exhibit superior antioxidant properties compared to other substitutions []. This computational analysis provides valuable insights into the structure-activity relationship of HT-AC and guides the design of novel antioxidants with enhanced efficacy.
Q7: How does the distribution of hydroxytyrosol acetate within an emulsion affect its antioxidant efficiency?
A8: Studies using model food emulsions revealed that HT-AC, being both oil and water-soluble, exhibits a higher presence at the interfacial region compared to the oil-insoluble hydroxytyrosol []. This strategic distribution contributes to HT-AC's superior antioxidant activity in preserving oil quality, as demonstrated by accelerated oxidation tests [].
Q8: Is hydroxytyrosol acetate stable during olive oil processing and storage?
A9: Research suggests that HT-AC levels remain relatively stable during olive oil processing and storage. For example, HT-AC was identified as one of the main phenolic compounds in olive oils from different cultivars grown in the Italian province of Reggio Calabria [].
Q9: What analytical techniques are commonly used to identify and quantify hydroxytyrosol acetate in olive oil and biological samples?
A10: High-performance liquid chromatography (HPLC) coupled with various detection methods, such as UV, fluorescence, and mass spectrometry, are frequently employed to analyze HT-AC in olive oil [, ]. These techniques allow for the separation, identification, and quantification of HT-AC and other phenolic compounds present in complex mixtures.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



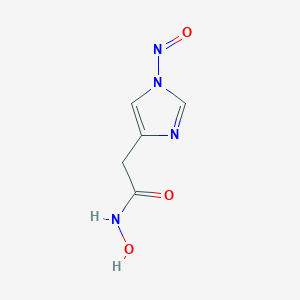
![3,3'-[[[3-[(1E)-2-(7-Chloro-2-quinolinyl)ethenyl]phenyl]methylene]bis(thio)]bis-propanoic Acid 1,1'-Dimethyl Ester](/img/structure/B131831.png)
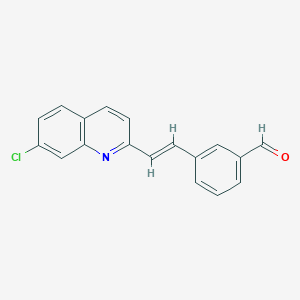
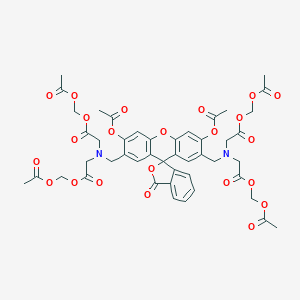



![N-[4-(2-Aminoethyl)piperazin-1-yl]-N-hydroxynitrous amide](/img/structure/B131845.png)
